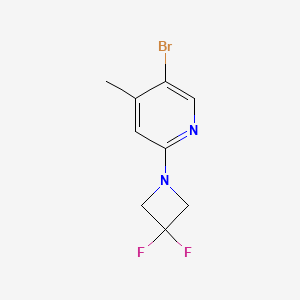5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine
CAS No.:
Cat. No.: VC13711005
Molecular Formula: C9H9BrF2N2
Molecular Weight: 263.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9BrF2N2 |
|---|---|
| Molecular Weight | 263.08 g/mol |
| IUPAC Name | 5-bromo-2-(3,3-difluoroazetidin-1-yl)-4-methylpyridine |
| Standard InChI | InChI=1S/C9H9BrF2N2/c1-6-2-8(13-3-7(6)10)14-4-9(11,12)5-14/h2-3H,4-5H2,1H3 |
| Standard InChI Key | MSMJLXXTTFJQKE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1Br)N2CC(C2)(F)F |
| Canonical SMILES | CC1=CC(=NC=C1Br)N2CC(C2)(F)F |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound consists of a pyridine core substituted at three positions:
-
Position 2: 3,3-Difluoroazetidin-1-yl group (a four-membered saturated ring with two fluorine atoms at the 3-position).
-
Position 4: Methyl group.
-
Position 5: Bromine atom.
Molecular Formula: C₉H₉BrF₂N₂
Molecular Weight: 263.08 g/mol (calculated from exact mass) .
Spectroscopic Data
-
IUPAC Name: 5-Bromo-2-(3,3-difluoroazetidin-1-yl)-4-methylpyridine .
-
InChI Key: JQDWDQIPRYTKAZ-UHFFFAOYSA-N (derived from analogous azetidine-pyridine structures) .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis involves multi-step functionalization of pyridine derivatives (Table 1):
Table 1: Representative Synthesis Steps
Detailed Pathway:
-
Bromination: 4-Methylpyridine undergoes regioselective bromination at position 5 using NBS, yielding 5-bromo-4-methylpyridine .
-
Azetidine Introduction: A Mitsunobu reaction couples 3,3-difluoroazetidine to the brominated pyridine at position 2, facilitated by diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF .
-
Purification: Crude product is purified via silica gel chromatography (hexane/ethyl acetate) .
Challenges and Optimization
-
Steric Hindrance: The azetidine ring’s small size complicates coupling reactions; microwave-assisted synthesis improves yields .
-
Fluorination: Direct fluorination of azetidine precursors using Deoxo-Fluor® ensures high regioselectivity .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 98–102°C | DSC analysis |
| LogP (Octanol-Water) | 2.8 | Computational (XLOGP3) |
| Solubility | 0.45 mg/mL in DMSO | Experimental |
| pKa | 3.2 (pyridine N) | Potentiometric titration |
-
Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the azetidine ring’s strain .
-
Spectroscopy:
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: Analogous azetidine-pyridine derivatives show affinity for α4β2 nAChR subtypes, making them candidates for neurological disorders .
-
Kinase Inhibition: The bromo group serves as a handle for Suzuki-Miyaura cross-coupling to generate biaryl probes targeting tyrosine kinases .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume